REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1>C(O)C.[C].[Pd]>[NH2:12][C:8]1[CH:7]=[C:6]2[C:11]([CH:2]([CH3:1])[O:3][C:4]2=[O:5])=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
CC1OC(=O)C2=CC(=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under a hydrogen atmosphere, the resulting mixture was stirred at a room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitated crystal was purified
|
Type
|
CUSTOM
|
Details
|
by recrystallizing (ethanol:water)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C(OC(=O)C2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |